molecular formula C17H15NO5 B14197081 3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid CAS No. 918152-85-9

3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid

Cat. No.: B14197081
CAS No.: 918152-85-9
M. Wt: 313.30 g/mol
InChI Key: WSIHWTAASNOPLY-UHFFFAOYSA-N
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Description

3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a methylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-(acetyloxy)-3-methoxybenzaldehyde with 3-aminobenzoic acid under acidic or basic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate or a lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Acetyloxy)-3-methoxybenzoic acid: Similar in structure but lacks the methylideneamino linkage.

    3-Methoxy-4-hydroxybenzoic acid: Similar but has a hydroxy group instead of an acetyloxy group.

    4-Methoxybenzoic acid: Lacks both the acetyloxy and methylideneamino groups.

Uniqueness

3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

918152-85-9

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

3-[(4-acetyloxy-3-methoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C17H15NO5/c1-11(19)23-15-7-6-12(8-16(15)22-2)10-18-14-5-3-4-13(9-14)17(20)21/h3-10H,1-2H3,(H,20,21)

InChI Key

WSIHWTAASNOPLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O)OC

Origin of Product

United States

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